molecular formula C23H20N2O5S B2653574 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 922117-77-9

2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2653574
CAS No.: 922117-77-9
M. Wt: 436.48
InChI Key: HTMDNZHOOCFPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional acetamide derivative featuring three distinct moieties:

  • Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted benzene ring, commonly associated with enhanced metabolic stability and receptor binding in medicinal chemistry.
  • Furan-2-ylmethyl: A furan-derived alkyl group, which may improve solubility and contribute to π-π stacking interactions.
  • 4-Methoxy-7-methylbenzo[d]thiazol-2-yl: A substituted benzothiazole group, a scaffold frequently linked to kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-14-5-7-18(27-2)21-22(14)31-23(24-21)25(12-16-4-3-9-28-16)20(26)11-15-6-8-17-19(10-15)30-13-29-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMDNZHOOCFPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CO3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed by reacting with formaldehyde under acidic conditions.

    Synthesis of Benzothiazole Moiety: The benzothiazole ring can be synthesized from o-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reactions: The benzodioxole and benzothiazole intermediates can be coupled with furan-2-ylmethylamine through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Biological Target (Inferred/Tested) Reference
Target Compound Acetamide Benzo[d][1,3]dioxol-5-yl, furan-2-ylmethyl, 4-methoxy-7-methylbenzothiazole Not explicitly reported -
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (Compound 4) Acetamide Benzo[d][1,3]dioxol-5-yl, benzoyl, phenylthiazole Not tested
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Acetamide Nitrobenzothiazole, thiadiazole-phenylurea VEGFR-2 (IC₅₀ = 0.89 µM)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Acetamide Benzodiazole, bromophenylthiazole, triazole-phenoxymethyl α-Glucosidase (docking score: -9.2 kcal/mol)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Acetamide Furan-triazole, sulfanyl Anti-exudative (75% inhibition)

Key Observations:

Benzothiazole Modifications :

  • The target compound’s 4-methoxy-7-methylbenzothiazole group differs from the nitrobenzothiazole in 6d and the unsubstituted benzothiazole in Compound 4 . Methoxy and methyl groups may enhance lipophilicity and target selectivity.
  • 6d demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM), suggesting that nitro groups on benzothiazole enhance kinase binding .

Heterocyclic Appendages: The furan-2-ylmethyl group in the target compound is structurally analogous to furan-triazole derivatives in , which showed anti-exudative activity comparable to diclofenac . Triazole-phenoxymethyl groups in 9c () contributed to strong docking scores (-9.2 kcal/mol) against α-glucosidase, highlighting the role of triazoles in enzyme inhibition .

Synthetic Yields and Purity :

  • Compound 4 () was synthesized with a 50% yield and >95% purity using HATU/DIPEA-mediated coupling, a method common in acetamide synthesis .
  • In contrast, 6d () required multistep reactions with thiol-alkylation, achieving lower yields (30–40%) but high activity .

Table 2: Physicochemical and Pharmacokinetic Properties

Compound Name Melting Point (°C) LogP (Calculated) Solubility Reference
Target Compound Not reported ~3.5* Moderate (DMF) -
Compound 4 () Not reported ~4.1 DMF-soluble
6d () 198–200 2.8 DMSO-soluble
9c () 160–162 3.9 Ethanol-soluble

*Estimated using fragment-based methods.

Key Observations:

  • The target compound’s predicted LogP (~3.5) aligns with analogs like 9c , suggesting balanced lipophilicity for membrane permeability .

Key Observations:

  • The furan-2-ylmethyl group in the target compound may synergize with benzothiazole for dual activity (e.g., anti-inflammatory + kinase inhibition), as seen in 6d and .

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H18N2O4SC_{19}H_{18}N_2O_4S and exhibits a complex structure that incorporates multiple heterocyclic rings. Its structural components include:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for its presence in various bioactive compounds.
  • Furan : A five-membered aromatic ring contributing to the compound's reactivity.
  • Thiazole : A sulfur-containing heterocycle that often exhibits biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiazole moiety through cyclization reactions.
  • Coupling reactions to attach the furan and benzo[d][1,3]dioxole groups.
  • Final acetamide formation through acylation processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from benzothiazole and benzodioxole frameworks. For instance, compounds with analogous structures have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (nM)
CA-4HeLa0.5
CA-4MDA-MB-2311.8
CA-4A549180
Test CompoundHeLaTBD
Test CompoundMDA-MB-231TBD

The specific IC50 values for the compound are still under investigation but are expected to be comparable to established anticancer agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Histone Deacetylase (HDAC) Inhibition : The presence of hydroxyl or methoxy groups can enhance HDAC inhibitory activity, promoting apoptosis in cancer cells.

Case Studies

A notable study investigated a series of benzothiazole derivatives, revealing that modifications in substituent positions significantly affected their biological activities:

  • 3′,4′,5′-Trimethoxybenzoyl derivatives exhibited enhanced antiproliferative effects compared to their mono or dimethoxy counterparts.

This suggests that structural optimization is crucial for enhancing the efficacy of compounds similar to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.